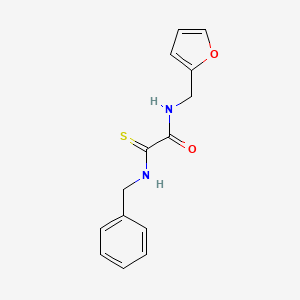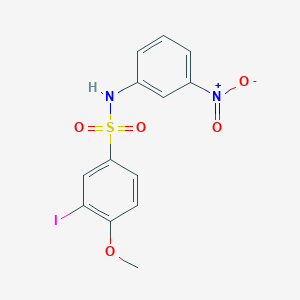![molecular formula C17H20ClN3O B4188098 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide](/img/structure/B4188098.png)
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide
Vue d'ensemble
Description
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential use in treating neurodegenerative diseases. CEP-1347 was first discovered as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in a variety of cellular processes including apoptosis, inflammation, and stress response.
Mécanisme D'action
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide is a potent inhibitor of the JNK signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in a variety of cellular processes including apoptosis, inflammation, and stress response. Inhibition of JNK by 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide has been shown to protect neurons from cell death and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the JNK signaling pathway, 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide has been shown to inhibit the activity of other MAPKs such as p38 and ERK. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide in lab experiments is its specificity for the JNK signaling pathway. This allows researchers to study the effects of JNK inhibition without the confounding effects of other signaling pathways. However, one limitation of using 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide is its relatively low potency. This can make it difficult to achieve complete inhibition of the JNK pathway in some experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide. One area of interest is its potential use in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of more potent JNK inhibitors that could be used in combination with 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide to achieve greater inhibition of the JNK pathway. Additionally, there is interest in studying the long-term effects of JNK inhibition and the potential for off-target effects of 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide.
Applications De Recherche Scientifique
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In preclinical studies, 3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide has been shown to protect neurons from cell death and improve motor function in animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-chloro-N-[[2-(diethylamino)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-3-21(4-2)16-14(8-6-10-19-16)12-20-17(22)13-7-5-9-15(18)11-13/h5-11H,3-4,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCOAXFQMBGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4188017.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4188038.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188054.png)
![dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate](/img/structure/B4188062.png)
![ethyl 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4188075.png)
![3-amino-6-(4-methoxyphenyl)-N-[2-(methylthio)ethyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4188081.png)
![N-[4-(aminosulfonyl)benzyl]-3-(benzylsulfonyl)propanamide](/img/structure/B4188084.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4188089.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4188090.png)

![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4188107.png)
![ethyl 1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4188127.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188134.png)